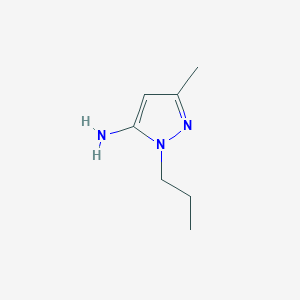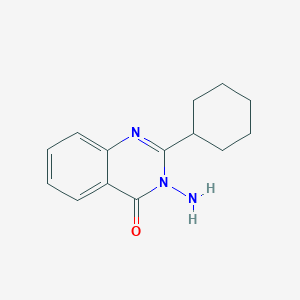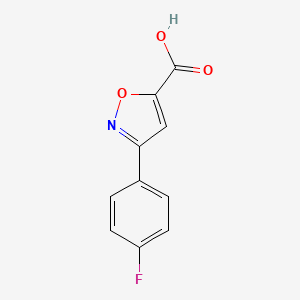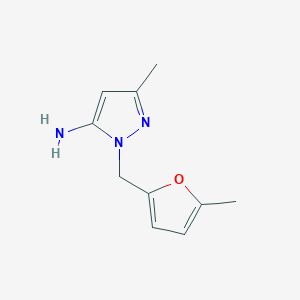
4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Sulfonamides typically contain a sulfonyl group attached to an amine, and in this case, the compound also includes a benzoic acid moiety, suggesting potential for bioactivity or use in further chemical synthesis.
Synthesis Analysis
The synthesis of sulfonamide compounds can be achieved through various methods. For instance, some 4-(substituted phenylsulfonamido)benzoic acids have been synthesized using fly-ash:H3PO3 nano catalyst catalyzed condensation of substituted benzenesulfonyl chlorides and 4-aminobenzoic acid under ultrasound irradiation conditions, yielding high product percentages . Another relevant synthesis involves the trifluoromethylation of sulfonic acids using a hypervalent iodine trifluoromethylating agent under mild conditions, which could be applicable to introducing the trifluoromethyl group into the compound of interest .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques. For example, the structure of a related sulfonamide was characterized by FT-IR, 1H NMR, and 13C NMR . Additionally, computational methods such as Density Functional Theory (DFT) can be used to predict molecular geometry, vibrational frequencies, and other properties . These techniques could be applied to analyze the molecular structure of "4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid".
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions. The presence of the benzoic acid moiety in the compound suggests potential reactivity in condensation reactions or as a precursor for further functionalization. The synthesis of similar compounds has shown that sulfonamides can be modified under different conditions, such as the formation of trifluoromethyl sulfonates from sulfonic acids . The electrooxidation of a sulfonamide to a carboxylic acid has also been demonstrated, which could be relevant for the conversion of the methyl group to a carboxylate in the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides can be influenced by their molecular structure. Computational studies can provide insights into properties such as electric dipole moment, hyperpolarizability, and absorption wavelengths . The molecular electrostatic potential can be mapped to predict sites of electrophilic and nucleophilic attack . Additionally, the thermodynamic properties and reactivity parameters such as chemical hardness, potential, and electrophilicity can be calculated . These analyses are crucial for understanding the behavior of the compound in biological systems or in chemical reactions.
Aplicaciones Científicas De Investigación
Microbial Degradation and Environmental Impact
Polyfluoroalkyl chemicals, which include compounds like 4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid, undergo microbial degradation in the environment. These processes can lead to the formation of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), substances under regulatory scrutiny due to their persistence and toxicity. Understanding the microbial pathways and degradation products is crucial for assessing environmental risks and the fate of such compounds (Liu & Avendaño, 2013).
Degradation Processes and Stability
The stability and degradation processes of compounds structurally related to 4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid, such as nitisinone, have been studied to understand their environmental and metabolic fates. These studies provide insights into the conditions affecting stability, identifying degradation products and pathways that can inform safety and environmental impact assessments (Barchańska et al., 2019).
Advanced Oxidation Processes
Research on advanced oxidation processes (AOPs) for the degradation of acetaminophen, a model compound, sheds light on potential pathways and biotoxicity of degradation by-products. This research can guide the development of treatment strategies for water contaminated with complex organic molecules, including those structurally similar to 4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid, aiming to reduce environmental and health risks (Qutob et al., 2022).
Removal of Perfluorinated Compounds
The removal of perfluorinated compounds (PFCs) during wastewater treatment has been extensively reviewed, highlighting technologies effective in reducing PFC levels in treated water. This research is relevant for managing compounds like 4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid, especially given the challenges in their biodegradation and the need for advanced removal techniques (Arvaniti & Stasinakis, 2015).
Propiedades
IUPAC Name |
4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO4S/c16-13-6-5-11(7-12(13)15(17,18)19)25(23,24)20-8-9-1-3-10(4-2-9)14(21)22/h1-7,20H,8H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURLRZFVGRKQLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367017 |
Source


|
| Record name | F3394-1129 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid | |
CAS RN |
690646-04-9 |
Source


|
| Record name | F3394-1129 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)


![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)

![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)






![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)